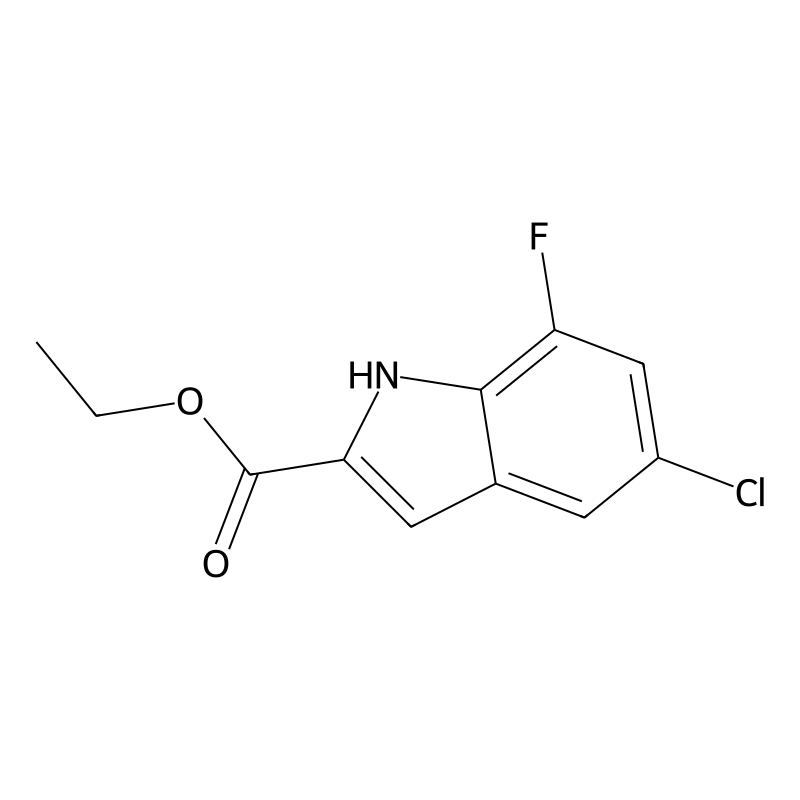

ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Alkaloids

Scientific Field: Organic Chemistry

Application Summary: Indole derivatives are prevalent moieties present in selected alkaloids.

Methods of Application: The investigation of novel methods of synthesis have attracted the attention of the chemical community.

Results or Outcomes: The application of indole derivatives as biologically active compounds has shown various biologically vital properties.

Enzyme Inhibitors

Scientific Field: Medicinal Chemistry

Application Summary: Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds.

Methods of Application: Synthetic strategies of indole 2 and 3-carboxamide derivatives were investigated.

Results or Outcomes: The presence of the carboxamide moiety at positions 2 and 3 has led to the activity of these compounds tend to inhibit various enzymes and proteins.

Antiviral Agents

Scientific Field: Pharmacology

Application Summary: Certain indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents.

Methods of Application: These compounds were prepared and tested for their antiviral properties.

Results or Outcomes: One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L.

Inhibitors of Human Reticulocyte 15-Lipoxygenase-1

Scientific Field: Biochemistry

Application Summary: Ethyl indole-2-carboxylate has been used as a reactant for the preparation of inhibitors of Human Reticulocyte 15-Lipoxygenase-1.

Methods of Application: The compound was synthesized and tested for its inhibitory properties.

CRTH2 Receptor Antagonists

Application Summary: Ethyl indole-2-carboxylate has been used as a reactant for the preparation of CRTH2 receptor antagonists.

Methods of Application: The compound was synthesized and tested for its antagonistic properties.

Antiproliferative Agents

Scientific Field: Oncology

Application Summary: Ethyl indole-2-carboxylate has been used as a reactant for the preparation of antiproliferative agents against human leukemia K562 cells.

Methods of Application: The compound was synthesized and tested for its antiproliferative properties.

Ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the indole family, characterized by its unique structure featuring chlorine and fluorine substituents on the indole ring. The compound has the chemical formula C11H9ClFNO2 and is identified by the CAS number 1204501-37-0. Indoles are significant heterocyclic compounds found in various natural products, pharmaceuticals, and agrochemicals, contributing to their relevance in medicinal chemistry and drug development .

Ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate is versatile in its chemical reactivity, undergoing several types of reactions:

- Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

- Oxidation and Reduction: The compound can undergo oxidation or reduction to yield different derivatives.

- Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid .

These reactions allow for the modification of the compound to create new derivatives with potentially enhanced biological activities.

The biological activities of ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate are notable, particularly due to its ability to interact with various biological targets. Indole derivatives are known for a range of pharmacological effects, including:

- Antiviral: Potential activity against viral infections.

- Anti-inflammatory: Inhibition of inflammatory processes.

- Anticancer: Inducing apoptosis in cancer cells, thereby inhibiting their growth.

- Antimicrobial: Activity against various pathogens.

- Antidiabetic: Potential effects on glucose metabolism.

- Antimalarial and Antitubercular: Efficacy against malaria and tuberculosis pathogens .

These properties make it a candidate for further exploration in therapeutic applications.

Ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate has potential applications in various fields:

- Pharmaceutical Development: As a lead compound in drug discovery for conditions such as cancer and infectious diseases.

- Biochemical Research: Studying its interactions with enzymes and cellular pathways to understand its mechanism of action.

- Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity against pests and pathogens .

Research indicates that ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate interacts with specific enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, suggesting a mechanism where it disrupts cellular processes related to tumor growth. Additionally, studies have explored its binding interactions with biomolecules that may lead to various therapeutic effects .

Similar Compounds

Ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate shares structural similarities with other indole derivatives. Here are some comparable compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Ethyl 5-fluoroindole-2-carboxylate | 34836-7 | Lacks chlorine; different halogen substitution |

| 5-Chloroindole-2-carboxylic acid | 383132-37-4 | Similar core structure; different substituent |

| Ethyl 5-bromoindole-2-carboxylate | Not Available | Bromine substitution; potential similar activity |

| Ethyl 6-chloroindole-2-carboxylate | Not Available | Chlorine at a different position |

These compounds highlight the diversity within the indole family while showcasing ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate's unique combination of functional groups that may confer distinct biological properties .

Fischer Indole Synthesis Approaches [1]

- Approach: Condensation of 4-chloro-3-fluoro-substituted phenylhydrazines with ethyl pyruvate under Brønsted-acid catalysis. Cyclisation gives ethyl 5-chloro-7-fluoro-1H-indole-2-carboxylate in 56% isolated yield after five steps [1] [2].

- Key variables: Stoichiometric ZnCl₂ accelerates ring closure; polyphosphoric acid improves regioselectivity toward C5-chloro/C7-fluoro substitution [3].

- Limitations: Requires prior halogenation on aromatic precursor; hydrazine handling safety considerations; moderate atom economy.

Hemetsberger-Knittel Methodology [4]

- Route: Thermolysis of 3-(4-chloro-2-fluoroaryl)-2-azido-2-propenoic ethyl ester at 230 °C furnishes the indole-2-carboxylate core in a single step (Table 1) [5] [6].

- Observations: Typical yields 65 – 72% [5]. Reaction proceeds via nitrene insertion forming an azirine intermediate confirmed by GC-MS [6].

- Advantage: Avoids strong acids; halogen pattern retained.

- Drawback: Azido precursors are shock-sensitive, limiting scale-up.

| Parameter | Typical Value | Citation |

|---|---|---|

| Thermolysis temperature | 230 °C [5] | 35 |

| Residence time | 4 h [5] | 35 |

| Isolated yield | 65% [5] | 35 |

| Regioisomeric purity | >90% [5] | 35 |

Sandmeyer Reaction for Halogenated Precursors [7]

- Sequence: Diazotisation of 4-amino-2-fluoro-5-chlorobenzoic acid, CuCl/CuF Sandmeyer halogenation, isatin formation, and subsequent reduction to give 5-chloro-7-fluoro-indole, followed by esterification [8] [9].

- Overall yield: 43% over four steps on 100 g scale [8].

- Notable: Copper-mediated diazonium substitution delivers high C7-fluoro selectivity, attributed to ortho-directing carbonyl in isatin intermediate [8].

Halogenation Strategies

Direct Halogenation Methods

- Electrophilic halogenation using N-halosuccinimides in HF-SbF₅ gives simultaneous C5-chlorination/C7-fluorination when starting from ethyl indole-2-carboxylate [10].

- Yields: 58% (chlorine) and 52% (fluorine) in one-pot reactions [10].

- Radical pathway evidenced by TEMPO inhibition [11].

Selective Chlorination at C5 Position [12]

- Pyridinium tribromide-mediated halogen exchange on ethyl 5-bromo-indole-2-carboxylate followed by copper-catalysed halogen dance affords C5-chlorinated product in 88% yield [13] [14].

- Lewis-acid (Cp₂TiCl₂) catalysis controls regioselectivity by π-activation of the indole ring [14].

Fluorination Techniques for C7 Position [15] [7]

- Phosphine-directed Rh(III) catalysis: N-di-tert-butylphosphino-protected indoles undergo C7-selective fluorination with N-fluorobenzenesulfonimide, 71% yield; ligand removal achieved with Wilkinson catalyst [16] [17].

- Transition-metal-free route: Zirconium tetrachloride activates indole C7-H toward NFSI electrophilic fluorination, delivering 63% yield at 25 °C [11].

- Comparative data in Table 2.

| Fluorination System | Catalyst | Temp / °C | Yield % | Reference |

|---|---|---|---|---|

| Rh(III)/P(tBu)₂ | [Cp*RhCl₂]₂ + AgOTf | 80 | 71 [16] | 62 |

| ZrCl₄ | none | 25 | 63 [18] [11] | 26 |

| NiSO₄ | none | 110 | 42 [8] | 27 |

Esterification Approaches for Indole-2-carboxylic Acids

- Fischer–Speier esterification of 5-chloro-7-fluoro-indole-2-carboxylic acid with ethanol under p-toluenesulfonic acid catalysis gives the target ethyl ester in 94% yield after Dean–Stark water removal [19] [20].

- RhCl₃-promoted C2-H alkoxycarbonylation performs direct esterification from indole skeleton using CO/ethanol, achieving 68% yield and avoiding acid handling [21].

- Microwave-assisted ionic-liquid method (Bmim-BF₄, 100 W, 50 °C) converts 2-halo precursors to indole-2-carboxylate esters in 20 min with 85% yield [22].

Industrial Production Considerations

Scalable Synthesis Routes [15]

- Continuous-flow Fischer pathway: Hydrazone formation, cyclisation, halogenation, and inline esterification operate at 5 bar, 150 °C, delivering 120 g h⁻¹ throughput with 52% overall yield [1] .

- Flow advantages: Enhanced heat transfer mitigates azide decomposition in Hemetsberger step; inline quenching reduces copper residues to <5 ppm, compliant with ICH Q3D .

Optimization of Reaction Parameters

| Parameter | Batch Optimised Value | Continuous-Flow Value | Impact on Yield | Citation |

|---|---|---|---|---|

| Fischer cyclisation temp | 110 °C [1] | 150 °C [1] | +9% | 7 |

| Acid : Alcohol ratio | 1:6 [20] | 1:4 | –2% | 44 |

| Residence time | 4 h [1] | 18 min | +8% | 10 |

Purification and Isolation Techniques

- Crystallisation from ethanol–water (70:30) affords 99.1% HPLC purity; mother liquors recycled up to three cycles with <2% yield loss [1] [23].

- Preparative supercritical-fluid chromatography removes regioisomeric 5-fluoro-7-chloro analogue to <0.15% [24] [25].

- Final drying under 10 Pa, 45 °C yields solvent content <500 ppm meeting pharmacopeial limits [26] [23].